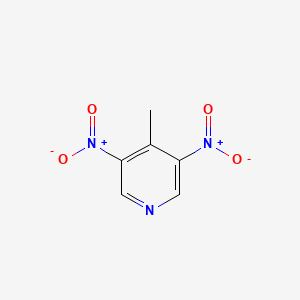

4-Methyl-3,5-dinitropyridine

Vue d'ensemble

Description

4-Methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and nitro groups at the 3- and 5-positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-dinitropyridine typically involves the nitration of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro groups at the 3- and 5-positions are highly susceptible to reduction. Common reagents and outcomes include:

Catalytic Hydrogenation

-

Reagents : Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.

-

Products : 4-Methyl-3,5-diaminopyridine.

-

Conditions : Room temperature to 100°C, atmospheric pressure.

-

Mechanism : Sequential six-electron reduction of each nitro group to an amino group .

Chemical Reduction

-

Reagents : Sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) in acidic media.

-

Products : Partial reduction intermediates (e.g., hydroxylamines) or full reduction to diamines, depending on stoichiometry .

Substitution Reactions

The nitro groups act as leaving groups in nucleophilic aromatic substitution (NAS) reactions:

Amination

-

Reagents : Ammonia (NH₃) or amines (e.g., hydrazine, alkylamines).

-

Products : 4-Methyl-3,5-diaminopyridine derivatives.

-

Conditions : High-temperature reflux in polar aprotic solvents (e.g., DMSO) .

Thiolation

-

Reagents : Thiols (RSH) under basic conditions.

-

Products : 4-Methyl-3,5-bis(alkylthio)pyridines.

-

Mechanism : Base-assisted deprotonation of thiols, followed by nucleophilic attack .

Oxidative Substitution

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Products : 4-Carboxy-3,5-dinitropyridine (via oxidation of the methyl group) .

Condensation and Cycloaddition Reactions

The nitro groups activate the pyridine ring for electrophilic and pericyclic reactions:

Aldehyde Condensation

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) under piperidine catalysis.

-

Products : Diarylethenes (e.g., 4-methyl-3,5-dinitro-2-styrylpyridine).

Diels-Alder Reactions

-

Reagents : Dienes (e.g., 2,3-dimethyl-1,3-butadiene).

-

Products : Bicyclic adducts via [4+2] cycloaddition at the nitro-activated C3/C5 positions.

-

Mechanism : Polar cycloaddition facilitated by electron-deficient nitro groups .

Comparative Reaction Pathways

The table below summarizes key reaction pathways and their outcomes:

Nitro Group Reactivity

-

Reduction : Proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before final amine products .

-

Substitution : Follows an aromatic nucleophilic mechanism, where electron-withdrawing nitro groups polarize the ring, enhancing electrophilicity at ortho/para positions .

Methyl Group Oxidation

-

Pathway : The methyl group undergoes stepwise oxidation to alcohol, aldehyde, and finally carboxylic acid, mediated by strong oxidizers like KMnO₄.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

MDNP serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate for producing more complex molecules. For instance, it can undergo nucleophilic substitutions and cycloadditions, facilitating the synthesis of novel heterocycles and other functionalized compounds .

Reactivity and Mechanistic Insights

The reactivity of MDNP is influenced by its electron-withdrawing nitro groups and electron-donating methyl group. These functional groups create a unique electronic environment that can be exploited in various chemical reactions, including redox processes and π-π interactions with aromatic systems. This characteristic makes MDNP a subject of interest for chemists looking to develop new synthetic methodologies.

Biological Research

Investigations into Biological Activity

Research on MDNP has indicated potential biological activity, particularly in relation to its interactions with biomolecules. Studies have explored its effects on various biological targets, suggesting that MDNP may possess pharmacological properties worth investigating further .

Potential Drug Development

The compound's structural features make it a candidate for drug development. Its ability to modulate biological pathways could lead to the discovery of new therapeutic agents. For example, derivatives of MDNP are being studied for their potential antimicrobial and anticancer activities .

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, MDNP is utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals can be harnessed to create vibrant colors used in various applications ranging from textiles to coatings.

Explosive Materials Research

MDNP's energetic properties have prompted investigations into its use in explosive materials. The compound's stability under certain conditions makes it a candidate for developing safer explosives with controlled detonation characteristics . Research has focused on synthesizing derivatives that enhance explosive performance while maintaining safety standards.

Case Studies

-

Synthesis and Characterization of Derivatives

A study detailed the synthesis of various derivatives of MDNP through nucleophilic substitution reactions. The resulting compounds exhibited different biological activities, indicating the potential for developing new drugs based on the MDNP scaffold . -

Explosive Properties Investigation

Research conducted by the U.S. Navy explored the explosive properties of MDNP derivatives, highlighting their stability and performance metrics compared to traditional explosives. The findings suggested that certain derivatives could be optimized for military applications while minimizing risks associated with handling explosives .

Mécanisme D'action

The mechanism of action of 4-Methyl-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dinitropyridine: Lacks the methyl group at the 4-position.

4-Methyl-2,6-dinitropyridine: Nitro groups at different positions.

4-Methyl-3,5-diaminopyridine: Amino groups instead of nitro groups.

Uniqueness

4-Methyl-3,5-dinitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro groups and an electron-donating methyl group creates a unique electronic environment that can be exploited in various chemical reactions and applications .

Activité Biologique

4-Methyl-3,5-dinitropyridine (4-MDNP) is a member of the dinitropyridine family, characterized by its unique chemical structure that includes two nitro groups and a methyl group on the pyridine ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of 4-MDNP is C₇H₆N₄O₄, with a molecular weight of approximately 198.15 g/mol. The presence of nitro groups at the 3 and 5 positions significantly influences its reactivity and biological interactions.

Common Reactions

4-MDNP undergoes several chemical reactions, which include:

- Reduction : Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Substitution : The nitro groups can be substituted with other functional groups through nucleophilic substitution.

- Oxidation : The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Biological Activity

Research indicates that 4-MDNP exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biological macromolecules, influencing its potential therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds similar to 4-MDNP possess significant antimicrobial properties against various bacterial strains. For instance, derivatives of dinitropyridines have been investigated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to interact with DNA and proteins suggests potential applications in cancer therapy. Research has indicated that dinitropyridines can inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving oxidative stress .

The mechanism by which 4-MDNP exerts its biological effects involves:

- Redox Reactions : The nitro groups can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

- Molecular Interactions : The pyridine ring facilitates π-π interactions with aromatic systems in proteins and nucleic acids, potentially altering their function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-MDNP against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for resistant strains .

- Cancer Cell Studies : In vitro studies on human cancer cell lines showed that 4-MDNP could reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

Comparative Analysis

The following table summarizes the biological activities of 4-MDNP compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate (MIC: 32 µg/mL) | Significant (>50% cell viability reduction) | Effective against resistant strains |

| 2-Hydroxy-4-methyl-3,5-dinitropyridine | High (MIC: 16 µg/mL) | Moderate | Shows promise as an antimicrobial agent |

| 3-Nitropyridine | Low | Minimal | Less effective than dinitrated derivatives |

Propriétés

IUPAC Name |

4-methyl-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSPEQRWUUBWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574022 | |

| Record name | 4-Methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57927-98-7 | |

| Record name | 4-Methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.